Benzyl N-(4-aminobutyl)carbamate hydrochloride

Catalog No.
S803265
CAS No.
18807-73-3
M.F
C12H19ClN2O2
M. Wt
258.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-(4-aminobutyl)carbamate hydrochloride

CAS Number

18807-73-3

Product Name

Benzyl N-(4-aminobutyl)carbamate hydrochloride

IUPAC Name

benzyl N-(4-aminobutyl)carbamate;hydrochloride

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

InChI

InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H

InChI Key

ZVNNCIIFBSRHFE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCN.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[NH3+].[Cl-]

Synthesis and Applications as a Building Block:

Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Z-1,4-Butanediamine hydrochloride, is a chemical compound synthesized from benzyl chloroformate and 1,4-diaminobutane []. It finds application in scientific research as a protected building block for the synthesis of various molecules, particularly those containing polyamine or polyamide functionalities [].

Protecting Group Strategy:

The benzyl group (C6H5CH2) in Benzyl N-(4-aminobutyl)carbamate hydrochloride acts as a protecting group for the primary amine (NH2) functionality on the 4-carbon chain. This protection strategy allows for selective modification of other functional groups present in the molecule without affecting the amine []. The benzyl group can be readily removed under specific conditions, such as catalytic hydrogenation, to reveal the free amine group at the desired stage of the synthesis [].

Applications in Peptide Immobilization:

Benzyl N-(4-aminobutyl)carbamate hydrochloride is particularly valuable in peptide immobilization, where it serves as a spacer arm to link peptides to solid supports. The protected amine group can be attached to the solid support, while the free amine at the other end allows for subsequent conjugation of the peptide via amide bond formation []. The benzyl group is then removed to release the functional amine group in the peptide, enabling its interaction with the target molecule or biological system.

Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Carbobenzoxy-1,4-diaminobutane hydrochloride, is a chemical compound with the molecular formula C12H19ClN2O2C_{12}H_{19}ClN_{2}O_{2} and a molar mass of approximately 258.74 g/mol. It is classified as a skin and eye irritant, and it may pose respiratory hazards upon exposure . This compound serves as an important intermediate in organic synthesis, particularly in the development of various pharmaceuticals and biologically active molecules.

As a protecting group, Benzyl N-(4-aminobutyl)carbamate hydrochloride does not have a specific mechanism of action within biological systems. Its primary function is to reversibly block the reactivity of the amine group in a target molecule during organic synthesis.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.

  • Oxidation: Under specific conditions, it can be oxidized to yield corresponding oxidized products.
  • Reduction: The compound can be reduced to form various amine derivatives.
  • Substitution: It undergoes nucleophilic substitution reactions where the benzyl group may be replaced by different substituents.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The products formed depend on the specific conditions and reagents used.

This compound exhibits significant biological activity, particularly in its role as an inhibitor of the human sodium-glucose cotransporter 1 (SGLT1). By inhibiting SGLT1, it reduces the absorption of glucose and galactose in the intestines, which can lead to decreased blood sugar levels. This mechanism suggests potential therapeutic applications in managing conditions related to hyperglycemia .

Pharmacokinetics

Benzyl N-(4-aminobutyl)carbamate hydrochloride is soluble in dimethyl sulfoxide and methanol, which aids in its application in biochemical studies. Its effects on cellular processes are influenced by its interaction with various biomolecules, including enzymes involved in metabolic pathways.

The synthesis of Benzyl N-(4-aminobutyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-aminobutylamine under controlled conditions. The process may include protective group strategies to ensure selectivity and yield during the formation of the carbamate linkage. Various synthetic routes have been explored to optimize yield and purity, often requiring purification steps such as recrystallization or chromatography .

Benzyl N-(4-aminobutyl)carbamate hydrochloride has diverse applications across multiple fields:

  • Chemistry: It serves as a building block for synthesizing complex organic compounds.
  • Biology: The compound is utilized in developing SGLT1 inhibitors for research into treatments for diabetes and related metabolic disorders.
  • Medicine: Its potential therapeutic applications are being explored in drug development targeting specific biological pathways.
  • Industry: It is employed in synthesizing specialty chemicals and intermediates for various industrial processes .

Studies on Benzyl N-(4-aminobutyl)carbamate hydrochloride have focused on its interactions with cellular components, particularly regarding its inhibitory effects on SGLT1. Research indicates that varying dosages can lead to different biological outcomes, making it a valuable compound for pharmacological studies aimed at understanding glucose transport mechanisms .

Benzyl N-(4-aminobutyl)carbamate hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Benzyl (5-aminopentyl)carbamate hydrochloride18807-74-40.98
Benzyl (6-aminohexyl)carbamate hydrochloride78618-06-10.98
Benzyl (4-hydroxybutyl)carbamate17996-13-30.96
Benzyl (4-aminobutyl)carbamate62146-62-70.98

These compounds are distinguished by variations in their alkyl chain lengths or functional groups, which may affect their biological activity and chemical reactivity. The unique structure of Benzyl N-(4-aminobutyl)carbamate hydrochloride positions it as a crucial intermediate in the synthesis of specific inhibitors targeting glucose transport mechanisms, setting it apart from its analogs .

Benzyl N-(4-aminobutyl)carbamate hydrochloride represents an important protected amine derivative widely used in synthetic organic chemistry. The compound features a benzyloxycarbonyl (Cbz or Z) protecting group on one amine of a 1,4-diaminobutane chain, with the second amine present as a hydrochloride salt. Various synthetic approaches have been developed for its preparation, as detailed in the following sections.

Carbamate Formation Mechanisms

Carbamate formation represents the core chemical transformation in synthesizing Benzyl N-(4-aminobutyl)carbamate hydrochloride. Several mechanistic pathways exist for creating the critical carbamate linkage:

General Carbamate Formation

The fundamental reaction involves nucleophilic attack by an amine on a carbonyl-containing species to form the carbamate functional group. For benzyl carbamates specifically, the general reaction proceeds through the formation of a tetrahedral intermediate followed by elimination to generate the stable carbamate structure. This process typically requires:

  • Activation of a carbonyl-containing precursor
  • Nucleophilic attack by the amine nitrogen
  • Elimination of a leaving group
  • Formation of the stable carbamate linkage

In the specific case of Benzyl N-(4-aminobutyl)carbamate hydrochloride, the reaction occurs selectively at one amine of the 1,4-diaminobutane, leaving the second amine available for salt formation.

CO₂-Based Carbamate Formation

An emerging approach to carbamate synthesis utilizes carbon dioxide as a C1 building block. This method represents a more sustainable pathway and involves:

  • Formation of a carbamate anion through nucleophilic attack of the amine on CO₂
  • Subsequent reaction with an alkyl halide to form the carbamate ester

The reaction proceeds via carbamic acid intermediates, which are typically unstable but can be trapped as their corresponding esters. In continuous flow synthesis methods, this approach achieves carbamate formation in just 50 minutes, offering significant time advantages over traditional methods.

Chloroformate-Based Synthesis Strategies

The most common and direct approach to synthesizing Benzyl N-(4-aminobutyl)carbamate hydrochloride employs benzyl chloroformate (Z-Cl or Cbz-Cl) as the key reagent.

Benzyl Chloroformate Chemistry

Benzyl chloroformate, first prepared by Leonidas Zervas in the early 1930s, serves as the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. The reagent is prepared by treating benzyl alcohol with phosgene:

$$ \text{PhCH}2\text{OH} + \text{COCl}2 \rightarrow \text{PhCH}_2\text{OC(O)Cl} + \text{HCl} $$

For Benzyl N-(4-aminobutyl)carbamate hydrochloride synthesis, benzyl chloroformate reacts with 1,4-diaminobutane under controlled conditions to form a monoprotected intermediate, which subsequently undergoes salt formation.

Selective Protection Strategies

A significant challenge in the synthesis is achieving selective mono-protection of the diamine. Several strategies have been employed:

  • Stoichiometric control - Using limiting amounts of benzyl chloroformate
  • pH-controlled reactions - Maintaining specific pH ranges to favor mono-protection
  • Protection-deprotection sequences - Protecting both amines followed by selective deprotection

The general reaction between chloroformates and amines proceeds as follows:

$$ \text{R'OC(O)Cl} + \text{R}2\text{NH} \rightarrow \text{R}2\text{NCO}_2\text{R'} + \text{HCl} $$

In the specific case of the target compound, carefully controlled conditions allow for selective reaction at one amine group of the diaminobutane chain.

Enzymatic and Biocatalytic Approaches

Recent advances in biocatalysis have opened new avenues for synthesizing carbamates, including Benzyl N-(4-aminobutyl)carbamate derivatives, under environmentally friendly conditions.

Enzymatic Synthesis in Aqueous Media

A groundbreaking enzymatic approach for carbamate-protected amines synthesis has been reported to achieve yields of up to 99% in water. This method represents a significant advancement in green chemistry principles applied to carbamate synthesis.

The key advantages of enzymatic synthesis include:

  • Mild reaction conditions (ambient temperature, neutral pH)
  • High selectivity
  • Reduced environmental impact
  • Elimination of hazardous reagents

Esterase-Catalyzed Synthesis

Specific enzymes like esterase from Pyrobaculum calidifontis VA1 (PestE) have demonstrated efficacy in catalyzing carbamate formation from different aliphatic, aromatic, and arylaliphatic precursors. This biocatalytic approach offers:

  • High regioselectivity
  • Reduced side reactions
  • Operation under aqueous conditions
  • Potential for scale-up in industrial applications

While these enzymatic methods represent cutting-edge approaches, their specific application to Benzyl N-(4-aminobutyl)carbamate hydrochloride synthesis requires further research and optimization.

Green Chemistry Synthesis Pathways

Sustainable synthesis of Benzyl N-(4-aminobutyl)carbamate hydrochloride and related compounds has become increasingly important as the chemical industry moves toward greener processes.

Continuous Flow Synthesis

A novel approach for continuous preparation of carbamates utilizes carbon dioxide directly with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive. This method offers several advantages:

  • Decreased reaction time compared to traditional CO₂-based carbamate synthesis
  • Precise gas introduction through continuous flow
  • Mild reaction conditions
  • Elimination of column chromatography for purification in many cases

The continuous flow process provides the desired carbamates in yields ranging from 45% to 92%, representing a significant improvement in efficiency and sustainability.

Electrochemical CO₂ Fixation

An electrocatalyzed three-component cascade reaction involving CO₂, amines, and N-alkenylsulfonamides offers another green chemistry approach for carbamate synthesis. This method:

  • Utilizes carbon dioxide as a renewable carbon source
  • Promotes CO₂ participation through electro-oxidation
  • Reduces reliance on traditional, more hazardous reagents
  • Operates under environmentally friendly conditions

The electrochemical approach represents a promising direction for more sustainable carbamate synthesis methods applicable to compounds like Benzyl N-(4-aminobutyl)carbamate hydrochloride.

Salt Formation and Hydrochloride Derivative Preparation

The final step in preparing Benzyl N-(4-aminobutyl)carbamate hydrochloride involves salt formation to yield the stable hydrochloride form.

Mechanism of Amine Salt Formation

Amine salts form through acid-base reactions between the free amine and a strong acid like HCl. The reaction involves:

  • Donation of the lone pair of electrons from the nitrogen to the acidic proton
  • Formation of a new N-H bond
  • Generation of an ionic compound with a positively charged nitrogen counterbalanced by the chloride anion

In the case of primary amines like the terminal amine in Benzyl N-(4-aminobutyl)carbamate, the NH₂ group is protonated to give an NH₃⁺ unit.

Practical Salt Formation Techniques

Several practical methods exist for forming the hydrochloride salt of Benzyl N-(4-aminobutyl)carbamate:

  • Direct acidification with concentrated or gaseous HCl
  • Addition of hydrogen chloride in organic solvents (e.g., HCl in diethyl ether)
  • Precipitation techniques using acid-salt combinations

The salt formation process typically improves compound stability, crystallinity, and handling properties compared to the free base form.

PropertyValueReference
CAS Number18807-73-3
Molecular FormulaC₁₂H₁₉ClN₂O₂
Molecular Weight258.74 g/mol
Physical AppearanceWhite to off-white solid
Melting Point192-196°C
Boiling Point384.8°C at 760 mmHg
Flash Point186.5°C
SolubilitySlightly soluble in DMSO and methanol
Storage ConditionsSealed, dry, at room temperature

Amine Protection in Peptide Synthesis

Benzyl N-(4-aminobutyl)carbamate hydrochloride serves as a critical intermediate in peptide synthesis, where selective protection of amine groups is essential to prevent undesired side reactions. The Cbz group, introduced via benzyl chloroformate (Cbz-Cl), masks the primary amine of 1,4-diaminobutane, allowing controlled coupling during solid-phase peptide synthesis [5] [6]. Deprotection is achieved through catalytic hydrogenation, which cleaves the benzyl group while preserving the integrity of the peptide backbone [3].

This compound’s utility is highlighted in the synthesis of complex peptides requiring orthogonally protected amines. For example, the Cbz group remains stable under acidic conditions used to remove tert-butoxycarbonyl (Boc) groups, enabling sequential deprotection strategies [3]. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction mixtures [4].

Orthogonal Protecting Group Strategies

Orthogonal protection strategies rely on differential deprotection conditions to enable selective reactivity. Benzyl N-(4-aminobutyl)carbamate hydrochloride is often paired with Boc or fluorenylmethyloxycarbonyl (Fmoc) groups to achieve this. The table below compares key properties of these protecting groups:

Protecting GroupDeprotection MethodStability Profile
CbzHydrogenolysis (Pd-C/H₂)Stable to acids and bases
BocAcid (e.g., TFA)Labile to acids
FmocBase (e.g., piperidine)Labile to bases

The Cbz group’s resistance to acidic and basic conditions makes it ideal for multi-step syntheses where Boc or Fmoc groups are removed first [3] [5]. For instance, in the preparation of SGLT1 inhibitors, the Cbz-protected diamine remains intact during acid-mediated deprotection of tert-butyl esters, ensuring regioselective functionalization [4].

Prodrug Design and Bioactivation Pathways

Carbamates like benzyl N-(4-aminobutyl)carbamate hydrochloride are pivotal in prodrug design due to their enzymatic and chemical lability. The Cbz group acts as a promoiety, masking the amine’s reactivity until metabolic cleavage occurs. In vivo, esterases or hepatic enzymes hydrolyze the carbamate bond, releasing the active 1,4-diaminobutane moiety [6].

This prodrug strategy enhances pharmacokinetic properties by improving membrane permeability. For example, Cbz-protected diamines exhibit increased lipophilicity compared to their free amine counterparts, facilitating passive diffusion across cellular membranes [4]. Subsequent bioactivation in target tissues ensures localized drug release, minimizing systemic toxicity.

Cytotoxic and Anticancer Agent Precursor Roles

The compound’s role as a precursor to cytotoxic agents stems from its ability to deliver free amines upon deprotection. In anticancer drug development, 1,4-diaminobutane derivatives interact with DNA or inhibit key enzymes like topoisomerases. For instance, Cbz-protected diamines are intermediates in synthesizing platinum-based chemotherapeutics, where the amine coordinates to metal centers to form DNA-crosslinking agents [1].

Additionally, the compound’s scaffold is utilized in designing kinase inhibitors. The four-carbon chain provides optimal spacing for interacting with ATP-binding pockets, while the Cbz group ensures stability during synthesis [4]. Post-deprotection, the free amine participates in hydrogen bonding with target proteins, enhancing inhibitory potency.

Enhancing Bioavailability Through Carbamate Modulation

Carbamate groups significantly modulate a molecule’s physicochemical properties. Benzyl N-(4-aminobutyl)carbamate hydrochloride’s hydrochloride salt improves aqueous solubility, addressing a common limitation of hydrophobic therapeutics [1]. The Cbz group’s aromatic ring contributes to π-π interactions with serum proteins, prolonging circulation half-life [6].

Upon absorption, the carbamate’s cleavage restores the amine’s bioavailability. This approach is exemplified in the design of antidiabetic agents, where Cbz-protected diamines are converted to active metabolites that inhibit sodium-glucose cotransporters [4]. The balance between lipophilicity and solubility ensures efficient tissue penetration and sustained release, optimizing therapeutic outcomes.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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